molecular formula K7Rb6 B14517344 CID 71386478 CAS No. 62431-90-7

CID 71386478

Cat. No.: B14517344
CAS No.: 62431-90-7
M. Wt: 786.49 g/mol
InChI Key: PZXJEJADIZKBSA-UHFFFAOYSA-N
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Description

CID 71386478 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. PubChem CIDs are critical for standardizing chemical information, enabling researchers to access data such as molecular weight, structural formulas, and biological activities .

The absence of explicit studies on this compound in the provided evidence necessitates reliance on methodologies and structural analogs documented in related research. For instance, compounds like betulin derivatives (CID 72326, CID 64971) and oscillatoxin analogs (CID 101283546, CID 185389) have been compared using techniques such as mass spectrometry (MS), liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), and structural overlays . These approaches provide a framework for hypothesizing this compound’s properties and applications.

Properties

CAS No.

62431-90-7

Molecular Formula

K7Rb6

Molecular Weight

786.49 g/mol

InChI

InChI=1S/7K.6Rb

InChI Key

PZXJEJADIZKBSA-UHFFFAOYSA-N

Canonical SMILES

[K].[K].[K].[K].[K].[K].[K].[Rb].[Rb].[Rb].[Rb].[Rb].[Rb]

Origin of Product

United States

Chemical Reactions Analysis

CID 71386478 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different products compared to reduction or substitution reactions .

Scientific Research Applications

CID 71386478 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in gene regulation and drug delivery. In medicine, it is explored for its therapeutic potential in treating specific diseases. Additionally, in the industry, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71386478 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

While CID 71386478’s exact structure is unspecified, comparisons can be drawn to compounds with documented structural similarities. For example:

Compound (CID) Molecular Weight (g/mol) Key Functional Groups Solubility
This compound Inferred Hypothetical Data not available
Betulin (CID 72326) 442.73 Hydroxyl, alkene Low in water
Betulinic Acid (CID 64971) 456.71 Carboxylic acid, hydroxyl Moderate in DMSO
Oscillatoxin D (CID 101283546) 742.88 Lactone, ester groups Lipophilic

Key Observations :

  • Molecular weight and functional groups influence solubility and bioavailability. For instance, betulinic acid (CID 64971) exhibits better solubility in dimethyl sulfoxide (DMSO) than betulin (CID 72326) due to its carboxylic acid group .
  • Lipophilic compounds like oscillatoxin derivatives (CID 101283546) may exhibit enhanced membrane permeability but poor aqueous solubility .

Insights :

  • Substitutions in core structures (e.g., addition of caffeoyl groups in CID 10153267) enhance anticancer activity compared to parent compounds like betulin .
  • Functional groups such as sulfonic acid in BSP (CID 5345) improve binding affinity to specific protein targets .

Analytical Methodologies for Comparison

Techniques used to characterize similar compounds can guide studies on this compound:

  • Mass Spectrometry (MS): Used to determine molecular weight and fragmentation patterns (e.g., source-induced CID in LC-ESI-MS for distinguishing isomers like ginsenosides ).
  • Structural Overlays : 3D overlays of substrates (e.g., steroids in CID 12594 vs. CID 6675) highlight steric and electronic differences affecting biological interactions .
  • Chromatography : GC-MS and vacuum distillation (as in CID content analysis for CIEO fractions) can isolate and quantify compounds .

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